molecular formula C7H5BrF2 B180567 5-Bromo-1,3-difluoro-2-methylbenzene CAS No. 179617-08-4

5-Bromo-1,3-difluoro-2-methylbenzene

Cat. No. B180567
Key on ui cas rn: 179617-08-4
M. Wt: 207.01 g/mol
InChI Key: NGINOAWMGMGBPJ-UHFFFAOYSA-N
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Patent
US05922721

Procedure details

To a solution of 2.04 g of diisopropylamine in 30 ml of tetrahydrofuran is dropwise added 9.19 ml of 1.6 M n-hexane solution of n-butyllithium at -20° C. At the same temperature, the resulting mixture is stirred for one hour and then cooled to -70° C., at which temperature a solution of 3 g of 3,5-difluorobromobenzene in 10 ml of tetrahydrofuran is dropwise added thereto over 30 minutes. The temperature of the resulting reaction mixture is elevated to -40° C. and then lowered again to -70° C., at which temperature 0.97 ml of methyl iodide is then added thereto. The temperature of the resulting mixture is elevated to room temperature, and 80 ml of water and 80 ml of ethyl acetate are then added thereto, after which the resulting organic layer is separated, washed successively with water and a saturated saline solution and then dried over anhydrous magnesium sulfate. Thereafter, the solvent is removed from the thus dried layer by distillation under reduced pressure. The residue obtained is purified by a column chromatography [eluent:hexane:ethyl acetate=10:1], to obtain 1.98 g of colorless, oily 4-bromo-2,6-difluorotoluene.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.97 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Quantity
9.19 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:15]=[C:16]([Br:21])[CH:17]=[C:18]([F:20])[CH:19]=1.CI>O1CCCC1.C(OCC)(=O)C.O.CCCCCC>[Br:21][C:16]1[CH:15]=[C:14]([F:13])[C:19]([CH3:1])=[C:18]([F:20])[CH:17]=1

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)Br
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.97 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
9.19 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
At the same temperature, the resulting mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -20° C
ADDITION
Type
ADDITION
Details
is dropwise added
WAIT
Type
WAIT
Details
over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The temperature of the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
is elevated to -40° C.
ADDITION
Type
ADDITION
Details
is then added
CUSTOM
Type
CUSTOM
Details
is elevated to room temperature
CUSTOM
Type
CUSTOM
Details
after which the resulting organic layer is separated
WASH
Type
WASH
Details
washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution and then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent is removed from the thus dried layer by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by a column chromatography [eluent:hexane:ethyl acetate=10:1]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)F)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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